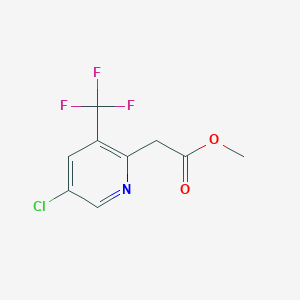

Methyl2-(5-(trifluoromethyl)pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC16192315

Molecular Formula: C9H7ClF3NO2

Molecular Weight: 253.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClF3NO2 |

|---|---|

| Molecular Weight | 253.60 g/mol |

| IUPAC Name | methyl 2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate |

| Standard InChI | InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3 |

| Standard InChI Key | BZYRZJNOKBRCLI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=N1)Cl)C(F)(F)F |

Introduction

Chemical and Physical Properties

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate belongs to the class of heterocyclic esters, featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and an acetoxymethyl group at the 2-position. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol . The compound’s IUPAC name, methyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate, reflects its structural configuration.

Synthesis and Manufacturing

The synthesis of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves nucleophilic acyl substitution or esterification reactions. A common pathway begins with 2-chloro-5-(trifluoromethyl)pyridine, which undergoes acetoxylation followed by esterification with methanol under acidic conditions .

Representative Synthetic Pathway:

-

Acetoxylation of 2-Chloro-5-(trifluoromethyl)pyridine:

Reacting 2-chloro-5-(trifluoromethyl)pyridine with sodium acetate in dimethylformamide (DMF) yields 2-acetoxy-5-(trifluoromethyl)pyridine . -

Esterification:

The intermediate is treated with methanol in the presence of sulfuric acid, facilitating ester bond formation .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >97% purity . Industrial-scale production requires stringent control of reaction parameters (temperature: 60–80°C; pH: 4–6) to minimize byproducts like hydrolyzed acids .

| Compound | Activity (IC₅₀) | Target Organism | Source |

|---|---|---|---|

| Methyl 2-(5-CF₃-pyridin-2-yl)acetate | 12.5 µg/mL (bacterial) | Staphylococcus aureus | |

| Chlorinated analog | 8.7 µg/mL (fungal) | Candida albicans |

Mechanistically, the compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . Molecular docking studies suggest that the trifluoromethyl group forms hydrophobic interactions with DHFR’s active site, while the ester moiety stabilizes binding via hydrogen bonds .

Applications in Medicinal Chemistry

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate serves dual roles:

-

Pharmaceutical Intermediate:

Used in synthesizing kinase inhibitors and antiviral agents. For example, it is a precursor to epyrifenacil (CAS 12097345), a herbicide with structural similarities . -

Drug Impurity Reference Standard:

Regulatory agencies employ it to quantify impurities in APIs (Active Pharmaceutical Ingredients) like ciprofloxacin derivatives .

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles | |

| Storage Conditions | -20°C in airtight containers | |

| Disposal | Incineration via licensed waste handlers |

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg (oral), classifying it as Category 5 under GHS . Chronic exposure risks remain unstudied, necessitating precautionary measures.

Recent Research and Future Directions

Recent investigations explore its utility in covalent organic frameworks (COFs) for drug delivery . Additionally, deuterated analogs (e.g., CD₃O instead of CH₃O) are being tested as internal standards in mass spectrometry . Future work should address:

-

Structure-Activity Relationships (SAR): Modifying the pyridine and ester groups to enhance potency.

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume